molecular formula C22H28N4O4 B2616981 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide CAS No. 941970-18-9

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2616981
CAS No.: 941970-18-9
M. Wt: 412.49
InChI Key: IUIDLYPNCSOBMS-UHFFFAOYSA-N
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Description

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates several pharmacologically privileged motifs, including a dimethoxyphenyl group, a piperidine carboxamide, and a pyridinylmethyl moiety. Such heterocyclic scaffolds are fundamental to over 85% of all FDA-approved pharmaceuticals, particularly in oncology, where they are common in targeted therapies . The compound's molecular framework suggests potential for interaction with a range of biological targets. The piperidine and pyridine rings are frequently found in molecules that modulate enzyme activity and receptor function . For instance, similar piperidine-containing compounds are being actively investigated as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key oncogenic driver in acute myeloid leukemia (AML) and gliomas . Furthermore, the structural elements present in this molecule are also relevant in neuroscience research, as complex heterocycles are often explored as modulators of central nervous system targets for conditions like Alzheimer's disease . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for human consumption. Researchers are encouraged to utilize this compound as a chemical tool to investigate novel biochemical pathways and for the development of new therapeutic agents.

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-29-18-3-4-19(20(13-18)30-2)25-21(27)15-26-11-7-17(8-12-26)22(28)24-14-16-5-9-23-10-6-16/h3-6,9-10,13,17H,7-8,11-12,14-15H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIDLYPNCSOBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a piperidine ring, a pyridine moiety, and methoxy-substituted phenyl groups, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and methoxyphenyl groups have shown promising results against various cancer cell lines. The presence of the 2,4-dimethoxyphenyl group is particularly noteworthy as it enhances the compound's ability to inhibit cell proliferation through apoptosis induction.

Case Study:
A study demonstrated that a related piperidine derivative exhibited an IC50 value of 25 µM against the A549 lung cancer cell line, indicating potent cytotoxicity. The mechanism was attributed to the compound's ability to induce mitochondrial dysfunction and activate caspase pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli16 µg/mL
CCandida albicans64 µg/mL

The above table summarizes findings from various studies where related compounds displayed varying degrees of antimicrobial efficacy .

The mechanism of action for this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Disruption of Cell Membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methoxy groups or the piperidine ring can significantly impact potency and selectivity:

  • Methoxy Substituents: The position and number of methoxy groups on the phenyl ring enhance lipophilicity and biological activity.
  • Pyridine Integration: The inclusion of pyridine contributes to improved binding affinity to target proteins involved in cancer progression.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with various biological targets involved in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The incorporation of piperidine and pyridine moieties is particularly relevant as these structures are known to enhance bioactivity against cancer cell lines .

2. Enzyme Inhibition
This compound may also function as an inhibitor of specific enzymes implicated in disease mechanisms. For example, the presence of the piperidine ring can facilitate binding to active sites of enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related conditions . The design of derivatives based on this scaffold has been explored for their potential to inhibit various enzymes linked to cancer and metabolic disorders.

Synthetic Applications

1. Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it suitable for the development of new chemical entities with enhanced pharmacological profiles. Researchers have utilized this compound as a starting material for synthesizing complex molecules through various chemical reactions such as amination and acylation .

2. Molecular Docking Studies
Molecular docking studies involving this compound have provided insights into its binding affinities with target proteins. These computational analyses are crucial for predicting the biological activity and optimizing the structure for improved efficacy . The ability to model interactions with biological macromolecules enhances the understanding of how modifications to the compound's structure can lead to improved therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds (from evidence) share the piperidine-4-carboxamide scaffold but differ in substituents:

Compound ID & Source Substituents/Modifications Molecular Weight (g/mol) Notable Features
Thieno[3,2-d]pyrimidin-4-one core, 2-fluorophenyl, N-(1-phenylethyl) ~484.5 (estimated) Heterocyclic core may enhance π-π stacking; fluorophenyl increases lipophilicity.
4-Methoxyphenylsulfonyl, (2S)-branched chain with furylmethyl ~529.6 (estimated) Sulfonyl group improves solubility; furan and branched chain may affect steric interactions.
5-Amino-2-fluorophenyl via oxoethyl chain 294.32 Closest analog with oxoethyl linker; amino/fluoro substituents alter electronic properties vs. dimethoxy.
2-Amino-6-chloropyrimidin-4-yl, N-methyl 269.73 Pyrimidine heterocycle; chloro substituent may influence reactivity and binding.
[1,1'-Biphenyl]-4-yl, 3-hydroxypyridin-2-ylmethyl ~387.4 (estimated) Biphenyl enhances hydrophobicity; hydroxypyridine introduces hydrogen-bonding potential.

Comparative Analysis

Electronic and Steric Effects
  • This contrasts with ’s 5-amino-2-fluorophenyl group, where fluorine (electron-withdrawing) and amino (electron-donating) create a polarized electronic profile .
  • Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl () : The position of the pyridine nitrogen affects hydrogen-bonding geometry and receptor compatibility.
Lipophilicity and Solubility
  • The dimethoxyphenyl group in the target compound likely increases lipophilicity (LogP ~3–4 estimated) compared to ’s sulfonyl-containing analog, which may have higher aqueous solubility due to the polar sulfonyl group .
  • ’s smaller molecular weight (269.73 g/mol) and chloro-pyrimidine core suggest lower solubility than the target compound.
Pharmacological Implications
  • Thienopyrimidinone Core (): This heterocycle is associated with kinase inhibition in literature, suggesting the target compound’s dimethoxyphenyl group could be optimized for similar targets but with altered selectivity .
  • Amino/Fluoro vs. Dimethoxy ( vs. Target): The amino group in may facilitate protonation at physiological pH, enhancing ionic interactions, while methoxy groups in the target compound favor hydrophobic binding pockets.

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